REACTION_CXSMILES
|
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C1OC1C>C(#N)C>[CH:10]1[C:9]2[CH:8]=[CH:7][C:1]3[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
raw materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by irradiation of light at room temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
After 72 hours of irradiation
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residual product was dissolved in 500 mL of chloroform
|
Type
|
WASH
|
Details
|
by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
was then washed with 50 mL of methanol twice
|
Type
|
CUSTOM
|
Details
|
The solid was dried under reduced pressure at 60° C.
|
Type
|
CUSTOM
|
Details
|
to give 2.6 g (64%) of light brown powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C1OC1C>C(#N)C>[CH:10]1[C:9]2[CH:8]=[CH:7][C:1]3[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
raw materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by irradiation of light at room temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
After 72 hours of irradiation
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residual product was dissolved in 500 mL of chloroform
|
Type
|
WASH
|
Details
|
by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
was then washed with 50 mL of methanol twice
|
Type
|
CUSTOM
|
Details
|
The solid was dried under reduced pressure at 60° C.
|
Type
|
CUSTOM
|
Details
|
to give 2.6 g (64%) of light brown powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |